molecular formula C21H27N5O B2501627 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 902050-69-5

2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Cat. No. B2501627
CAS RN: 902050-69-5
M. Wt: 365.481
InChI Key: YZNNHPRNVMIAFV-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties, as seen in the synthesis of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives, which have shown significant activity and a better therapeutic index than some reference drugs .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds involves structural modifications to enhance their biological activity. For instance, the introduction of a longer side chain and substitution at the 3-position have been carried out to study their effects on anti-inflammatory properties . Similarly, the synthesis of piperazine derivatives, such as the 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, involves a four-component cyclocondensation, which could be analogous to the synthesis of the compound . The synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, which suggests a possible pathway for synthesizing the target compound by substituting the appropriate starting materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of a phenyl group and specific substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core are key determinants of the compound's pharmacological profile . The spectral characterization of similar piperazine derivatives, including IR, 1H, and 13C NMR, and mass spectral studies, provides insights into the structural features that could be present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. For example, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids and its selective removal under certain conditions indicates the potential for specific chemical transformations that could be applicable to the compound . The reactivity of the pyrazolo[1,5-a]pyrimidine core and the piperazine moiety would be important for understanding the compound's interactions and potential chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol are not detailed in the provided papers, the properties of similar compounds can provide a basis for prediction. The solubility, stability, and reactivity under various conditions are important for the compound's application in biological systems. The non-ulcerogenic activity of a related pyrazolo[1,5-a]pyrimidine derivative suggests that the compound may also exhibit favorable safety profiles .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on similar compounds has shown a variety of chemical reactions and synthetic methods that highlight the versatility of pyrazolopyrimidine and piperazine derivatives in organic synthesis. For instance, the condensation reactions of amino-triazoles with ethyl acetoacetate reveal insights into the formation of pyrazolopyrimidines, demonstrating their potential as intermediates in the synthesis of complex heterocyclic compounds (Sutherland, Tennant, & Vevers, 1973). Additionally, the development of a novel non-xanthine adenosine A1 receptor antagonist showcases the application of pyrazolopyrimidine derivatives in medicinal chemistry, emphasizing their role in regulating renal function (Zanka et al., 1999).

Pharmacological Applications

Pyrazolopyrimidine derivatives have been studied for their potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. For example, research on 7-trifluoromethylpyrazolopyrimidines has explored their anti-inflammatory and antimicrobial potential, suggesting these compounds could serve as leads for the development of new therapeutic agents (Aggarwal et al., 2014). Another study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the broad spectrum of biological activities that these compounds can exhibit, further underscoring their significance in drug discovery and development (Rahmouni et al., 2016).

properties

IUPAC Name

2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-22-16(2)15-19(26(21)23-18)25-11-9-24(10-12-25)13-14-27/h4-8,15,27H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNHPRNVMIAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

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